molecular formula C26H31Cl2N5O3 B15142694 Terconazole-d4

Terconazole-d4

Cat. No.: B15142694
M. Wt: 536.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-WJVDAAAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terconazole-d4 is a deuterium-labeled analog of Terconazole, a broad-spectrum antifungal medication primarily used for the treatment of vaginal yeast infections. The incorporation of deuterium atoms into the Terconazole molecule enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terconazole-d4 involves the deuteration of Terconazole. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Terconazole molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and catalysts under controlled conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Terconazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified analogs of this compound .

Scientific Research Applications

Terconazole-d4 has several scientific research applications, including:

    Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Terconazole.

    Biology: Employed in studies investigating the biological activity and interactions of Terconazole with cellular targets.

    Medicine: Utilized in research on antifungal therapies and the development of new treatments for fungal infections.

    Industry: Applied in the development and testing of antifungal products and formulations .

Mechanism of Action

Terconazole-d4 exerts its antifungal effects by disrupting the normal permeability of fungal cell membranes. It inhibits the enzyme cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols while decreasing ergosterol concentration. This disruption in ergosterol synthesis compromises the structure and function of the fungal cell membrane, inhibiting fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Terconazole-d4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This isotopic labeling provides a valuable tool for researchers to study the metabolism and distribution of Terconazole in the body, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

536.5 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1/i11D2,12D2

InChI Key

BLSQLHNBWJLIBQ-WJVDAAAOSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(C)C)[2H]

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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